molecular formula C14H20BNO4 B598303 N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1204742-78-8

N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B598303
CAS No.: 1204742-78-8
M. Wt: 277.127
InChI Key: XWLLIHOJLBOYHT-UHFFFAOYSA-N
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Description

N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is an organic compound that features a benzamide core substituted with a methoxy group and a boronate ester. This compound is part of the broader class of organoboron compounds, which are known for their stability, low toxicity, and high reactivity in various chemical transformations .

Mechanism of Action

Target of Action:

The primary target of this compound is CD44 , a cell surface glycoprotein. CD44 is involved in cell adhesion, migration, and signaling. It plays a crucial role in various physiological processes, including inflammation, tissue repair, and immune responses .

Mode of Action:

The compound interacts with CD44 through its boronic acid moiety. Specifically, the phenylboronic acid pinacol ester (PBAP) group forms reversible covalent bonds with the cis-diols (such as those found in carbohydrates) on the CD44 receptor. This interaction modulates CD44 function, affecting downstream signaling pathways .

Biochemical Pathways:

The affected pathways include:

Pharmacokinetics (ADME Properties):

Result of Action:

Action Environment:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the benzamide core.

    4-Methoxyphenylboronic Acid: Similar functional groups but different overall structure.

    2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronate ester group but different aromatic core.

Uniqueness: N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a benzamide core with a boronate ester group, providing a versatile platform for various chemical and biological applications .

Properties

IUPAC Name

N-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-6-10(7-9-11)12(17)16-18-5/h6-9H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLLIHOJLBOYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682212
Record name N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204742-78-8
Record name N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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